molecular formula C16H12Cl2O B015375 4-(3,4-Dichlorophenyl)-1-tetralone CAS No. 79560-19-3

4-(3,4-Dichlorophenyl)-1-tetralone

Cat. No. B015375
CAS RN: 79560-19-3
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-UHFFFAOYSA-N
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Patent
US04536518

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:11][C:12]([OH:14])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].S(Cl)(Cl)=O.Cl.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1.C(=S)=S>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:12](=[O:14])[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CCC(=O)O)C1=CC=CC=C1
Name
Quantity
66 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 kg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 75 minutes, with provision
Duration
75 min
CUSTOM
Type
CUSTOM
Details
given off from the refluxing reaction solution
CUSTOM
Type
CUSTOM
Details
The reaction solution was then evaporated under vacuum to about 230 g
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in carbon disulfide (360 ml.)
ADDITION
Type
ADDITION
Details
the resulting solution added to a well
ADDITION
Type
ADDITION
Details
with the mixture held below 8° C. during the addition period
CUSTOM
Type
CUSTOM
Details
forming a brown mass
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 16 hours at room temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
slowly poured on ice (vigorous reaction)
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate (2×4 l.)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to a residue, which
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane (500 ml.)
CUSTOM
Type
CUSTOM
Details
to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1CCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04536518

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:11][C:12]([OH:14])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].S(Cl)(Cl)=O.Cl.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1.C(=S)=S>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:12](=[O:14])[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CCC(=O)O)C1=CC=CC=C1
Name
Quantity
66 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 kg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 75 minutes, with provision
Duration
75 min
CUSTOM
Type
CUSTOM
Details
given off from the refluxing reaction solution
CUSTOM
Type
CUSTOM
Details
The reaction solution was then evaporated under vacuum to about 230 g
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in carbon disulfide (360 ml.)
ADDITION
Type
ADDITION
Details
the resulting solution added to a well
ADDITION
Type
ADDITION
Details
with the mixture held below 8° C. during the addition period
CUSTOM
Type
CUSTOM
Details
forming a brown mass
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 16 hours at room temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
slowly poured on ice (vigorous reaction)
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate (2×4 l.)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to a residue, which
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane (500 ml.)
CUSTOM
Type
CUSTOM
Details
to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1CCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04536518

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:11][C:12]([OH:14])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].S(Cl)(Cl)=O.Cl.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1.C(=S)=S>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:12](=[O:14])[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CCC(=O)O)C1=CC=CC=C1
Name
Quantity
66 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 kg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 75 minutes, with provision
Duration
75 min
CUSTOM
Type
CUSTOM
Details
given off from the refluxing reaction solution
CUSTOM
Type
CUSTOM
Details
The reaction solution was then evaporated under vacuum to about 230 g
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in carbon disulfide (360 ml.)
ADDITION
Type
ADDITION
Details
the resulting solution added to a well
ADDITION
Type
ADDITION
Details
with the mixture held below 8° C. during the addition period
CUSTOM
Type
CUSTOM
Details
forming a brown mass
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 16 hours at room temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
slowly poured on ice (vigorous reaction)
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate (2×4 l.)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to a residue, which
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane (500 ml.)
CUSTOM
Type
CUSTOM
Details
to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1CCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.